molecular formula C21H23ClFNO3 B2939517 2-(2-chloro-6-fluorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide CAS No. 1797073-76-7

2-(2-chloro-6-fluorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide

Katalognummer: B2939517
CAS-Nummer: 1797073-76-7
Molekulargewicht: 391.87
InChI-Schlüssel: RLNAOMYOQJYHQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(2-chloro-6-fluorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a structurally complex acetamide derivative featuring a 2-chloro-6-fluorophenyl group and a tetrahydro-2H-pyran (THP) ring substituted with a 4-methoxyphenyl moiety. Its molecular formula is inferred as C₂₁H₂₂ClFNO₃, with a molecular weight of approximately 390.5 g/mol.

Eigenschaften

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFNO3/c1-26-16-7-5-15(6-8-16)21(9-11-27-12-10-21)14-24-20(25)13-17-18(22)3-2-4-19(17)23/h2-8H,9-14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNAOMYOQJYHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(2-chloro-6-fluorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C24H26ClFO5\text{C}_{24}\text{H}_{26}\text{ClF}\text{O}_5

This structure features a chloro-fluorophenyl moiety and a methoxyphenyl group, which may contribute to its biological activity through various interactions with biological targets.

Antiparasitic Activity

Recent studies have indicated that compounds with similar structures exhibit significant antiparasitic properties. For instance, modifications in the dihydroquinazolinone scaffold have shown promising results against Plasmodium falciparum, the causative agent of malaria. The incorporation of heterocycles has been linked to improved aqueous solubility and metabolic stability, which are critical for enhancing in vivo efficacy against malaria parasites .

Table 1: Comparison of Antiparasitic Activity

CompoundEC50 (μM)Mechanism of Action
Dihydroquinazolinone0.064PfATP4 inhibition
2-(2-chloro-6-fluorophenyl)-N-acetamideTBDTBD

Antitumor Activity

The structural features of the compound suggest potential antitumor activity. Recent research has demonstrated that similar phenyl-substituted compounds exhibit cytotoxic effects against various cancer cell lines. The presence of electron-donating groups, such as methoxy groups, has been shown to enhance cytotoxicity through improved interaction with target proteins involved in cell proliferation and survival .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (μg/mL)
Compound AA-4311.98
Compound BHT291.61
2-(2-chloro-6-fluorophenyl)-N-acetamideTBD

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Interaction : The chloro and fluorine substituents may facilitate binding to specific receptors, enhancing the compound's efficacy.
  • Metabolic Stability : Structural modifications improve metabolic stability, allowing for prolonged action in biological systems .
  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit key enzymes involved in parasite metabolism and cancer cell proliferation.

Case Studies

A recent study on a related class of compounds demonstrated significant efficacy in reducing parasitemia in mouse models infected with P. berghei. The lead compound exhibited an approximate 30% reduction at a dosage of 40 mg/kg over four days . This highlights the potential for further development of the target compound as a therapeutic agent.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Structural Analogues

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Reference
Target Compound C₂₁H₂₂ClFNO₃ ~390.5 2-Cl-6-F-phenyl; THP-4-(4-MeO-phenyl)methyl
2-(2-Cl-6-F-phenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide (692870-25-0) C₁₇H₁₂ClFN₃OS 360.8 Thiazole ring; pyridin-4-yl group
2-((4-F-phenyl)thio)-N-((4-(2-MeO-phenyl)THP-4-yl)methyl)acetamide (1331226-31-3) C₂₁H₂₄FNO₃S 389.5 4-F-phenyl; thioether linkage; 2-MeO-phenyl
N-(4-Cl-phenyl)-2-{[3-CN-6-(4-Me-phenyl)-4-(CF₃)pyridin-2-yl]sulfanyl}acetamide C₂₂H₁₆ClF₃N₃O₂S 488.9 Trifluoromethyl; cyano; sulfanyl linkage

Structural and Functional Insights

Heterocyclic vs. Aliphatic Backbones :

  • The target compound features a tetrahydro-2H-pyran (THP) ring, which confers rigidity and may enhance metabolic stability compared to the thiazole ring in ’s analogue . Thiazoles, being aromatic heterocycles, often exhibit stronger π-π interactions but may reduce solubility.

Substituent Effects: The 2-chloro-6-fluorophenyl group in the target compound provides a distinct electronic profile compared to the 4-fluorophenyl group in ’s analogue. The chloro-fluoro substitution pattern could influence steric hindrance and dipole interactions in binding pockets . The methoxy group on the THP ring (4-methoxyphenyl vs.

Sulfanyl groups may enhance oxidative stability but could also increase metabolic susceptibility .

Hypothesized Pharmacological Implications

  • Bioactivity : The pyrimidine derivatives in exhibit antimicrobial activity, suggesting that the target compound’s halogenated aryl groups and amide backbone may confer similar properties .
  • Metabolic Stability : The THP ring in the target compound may reduce first-pass metabolism compared to ’s thiazole analogue, which could be prone to hepatic oxidation .

Q & A

Q. What are the key considerations for synthesizing this compound with high purity and yield?

  • Methodology : The synthesis of this compound involves multi-step organic reactions, including amide coupling and heterocyclic ring formation. For example, similar acetamide derivatives are synthesized via nucleophilic substitution (e.g., using 2-chloro-N-methylacetamide as a precursor) followed by controlled reaction conditions to avoid side products . Key steps include:
  • Use of anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis.
  • Catalytic hydrogenation for reducing nitro or cyano intermediates.
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the target compound .
    Yield optimization often requires adjusting stoichiometric ratios (e.g., 1.2–1.5 equivalents of nucleophilic agents) and reaction temperatures (e.g., 60–80°C for amide bond formation) .

Q. How can spectroscopic techniques (NMR, FTIR, MS) be employed to confirm the compound’s structure?

  • Methodology :
  • ¹H/¹³C NMR : Compare experimental shifts with computational predictions (e.g., using Gaussian or ACD/Labs software). For instance, the tetrahydro-2H-pyran ring protons typically appear as multiplet signals at δ 3.5–4.0 ppm, while aromatic protons from the 2-chloro-6-fluorophenyl group resonate at δ 6.8–7.5 ppm .
  • FTIR : Validate functional groups (amide C=O stretch ~1650–1680 cm⁻¹, C-F stretch ~1100–1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₂ClFNO₃: 408.12; observed: 408.14 ± 0.02) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodology :
  • Enzyme Inhibition : Screen against kinase or protease targets using fluorescence-based assays (e.g., ATP-dependent kinase activity measured via ADP-Glo™) .
  • Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293, HepG2) to assess IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data?

  • Methodology :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., kinases or GPCRs). For example, conflicting IC₅₀ values may arise from variations in protein conformations; ensemble docking with multiple crystal structures improves reliability .
  • QSAR Analysis : Corrogate substituent effects (e.g., electron-withdrawing Cl/F groups) with activity trends. A Hammett plot (σ values vs. log(1/IC₅₀)) can identify critical electronic contributions .

Q. What strategies address low synthetic yields in scale-up processes?

  • Methodology :
  • Reaction Optimization : Employ DoE (Design of Experiments) to identify critical factors (e.g., temperature, catalyst loading). For instance, Pd/C catalyst loading at 5 wt% may improve hydrogenation efficiency .
  • Flow Chemistry : Continuous flow reactors enhance heat/mass transfer for exothermic steps (e.g., nitro reductions), reducing byproducts .
  • Crystallization Studies : Screen solvents (e.g., ethanol/water mixtures) to improve crystal habit and purity. Differential Scanning Calorimetry (DSC) identifies polymorphic transitions affecting yield .

Q. How do structural modifications (e.g., substituent variation) impact metabolic stability?

  • Methodology :
  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS. For example, replacing the 4-methoxyphenyl group with a trifluoromethyl group reduces CYP3A4-mediated oxidation .
  • Aldehyde Oxidase (AO) Assays : Use recombinantly expressed AO to predict clearance rates. Fluorine substituents at the ortho position may hinder AO-mediated hydrolysis .

Q. What crystallographic techniques elucidate polymorphism in this compound?

  • Methodology :
  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing Form I vs. C–H⋯π interactions in Form II) .
  • Powder XRD (PXRD) : Compare experimental patterns with simulated data from Mercury software to detect polymorphic impurities (<5% w/w) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.